molecular formula C15H9ClF4O2 B3336638 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone CAS No. 334931-09-8

4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone

Cat. No. B3336638
CAS RN: 334931-09-8
M. Wt: 332.67 g/mol
InChI Key: GGVJXTMLVIPQIZ-UHFFFAOYSA-N
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Description

4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone is a chemical compound with the molecular formula C15H9ClF4O2 and a molecular weight of 332.68 .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound is a colorless transparent viscous liquid . It has a boiling point of 167-169℃ .

Scientific Research Applications

Synthesis and Industrial Applications

Short Synthesis Methods : A study details a highly selective synthesis method for a closely related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, highlighting its potential for industrial scale-up due to the excellent yield of the process. This process involves fluorination and a Friedel–Crafts reaction, showcasing the compound's utility in chemical manufacturing processes (Karrer, Meier, & Pascual, 2000).

Environmental Interactions and Degradation

Transformation and Toxicity : Research into the transformation pathways and toxicity of related benzophenone compounds during water treatment processes indicates that these compounds can undergo significant transformations, leading to the formation of toxic by-products. This has implications for ecological safety and highlights the need for careful consideration in environmental management practices (Liu, Wei, Liu, & Du, 2016).

Antimicrobial and Detoxifying Functions

Cotton Fabrics Enhancement : Benzophenone derivatives have been used to enhance cotton fabrics by incorporating antimicrobial and chemical detoxifying functions. This application demonstrates the versatility of benzophenone compounds in materials science, particularly in developing functional textiles capable of degrading pesticides under UV irradiation (Hong & Sun, 2008).

Photocatalytic Degradation

Environmental Purification : The photocatalytic degradation of pollutants like 4-chlorophenol using silica-immobilized polyoxometalates highlights the potential of benzophenone-related compounds in environmental purification. This study provides insights into the mechanisms of photocatalytic oxidation and its application in treating water contaminated with chlorophenol compounds (Yue et al., 2002).

Safety and Hazards

The safety data sheet (SDS) for 4-Chloro-[4’-(1,1,2,2-tetrafluoroethoxy)]benzophenone provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(4-chlorophenyl)-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4O2/c16-11-5-1-9(2-6-11)13(21)10-3-7-12(8-4-10)22-15(19,20)14(17)18/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVJXTMLVIPQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654244
Record name (4-Chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanone

CAS RN

334931-09-8
Record name (4-Chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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